

Literature review of N-Benzyl-o-phenetidine studies

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Compound of Interest

Compound Name: *N-Benzyl-o-phenetidine*

Cat. No.: *B079866*

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An In-depth Technical Guide to **N-Benzyl-o-phenetidine**

Introduction

N-Benzyl-o-phenetidine, also known by its IUPAC name N-benzyl-2-ethoxyaniline, is an aromatic secondary amine.^{[1][2]} Its structure features a benzyl group and an o-phenetidine group (2-ethoxyaniline) linked by a nitrogen atom. While not extensively documented in peer-reviewed biological or pharmacological literature, it serves as a chemical intermediate and building block in organic synthesis.^{[3][4]} This guide provides a comprehensive overview of its known properties, a detailed hypothetical synthesis protocol based on established chemical reactions, and its safety information.

Chemical and Physical Properties

N-Benzyl-o-phenetidine is commercially available and is characterized as a solid that can range from a white or colorless powder to a brown lump or clear liquid, indicative of its low melting point.^{[3][4]} Key quantitative data are summarized below.

Table 1: Physicochemical Properties of **N-Benzyl-o-phenetidine**

Property	Value	Source
Identifiers		
CAS Number	13371-95-4	[1] [3] [5]
PubChem CID	563482	[1]
EC Number	677-179-2	[1]
Molecular Properties		
Molecular Formula	C ₁₅ H ₁₇ NO	[1] [3] [5]
Molecular Weight	227.30 g/mol	[1] [3] [5]
IUPAC Name	N-benzyl-2-ethoxyaniline	[1]
SMILES	CCOc1ccccc1NCc1ccccc1	[2]
Physical Properties		
Physical State	Solid (at 20°C)	[3]
Appearance	White or colorless to Brown powder, lump, or clear liquid	[4]
Melting Point	29.0 to 32.0 °C	[3] [4]

Synthesis Protocol: Reductive Amination

The synthesis of **N-Benzyl-o-phenetidine** can be achieved via reductive amination, a common and efficient method for forming carbon-nitrogen bonds.[\[6\]](#)[\[7\]](#) This one-pot reaction typically involves the condensation of an amine (o-phenetidine) with a carbonyl compound (benzaldehyde) to form an imine intermediate, which is subsequently reduced to the target secondary amine.[\[8\]](#)

Experimental Protocol

Materials:

- o-Phenetidine (2-ethoxyaniline)

- Benzaldehyde
- Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)[8]
- Ethanol (95%), Anhydrous
- Glacial Acetic Acid (optional, as catalyst)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

Procedure:

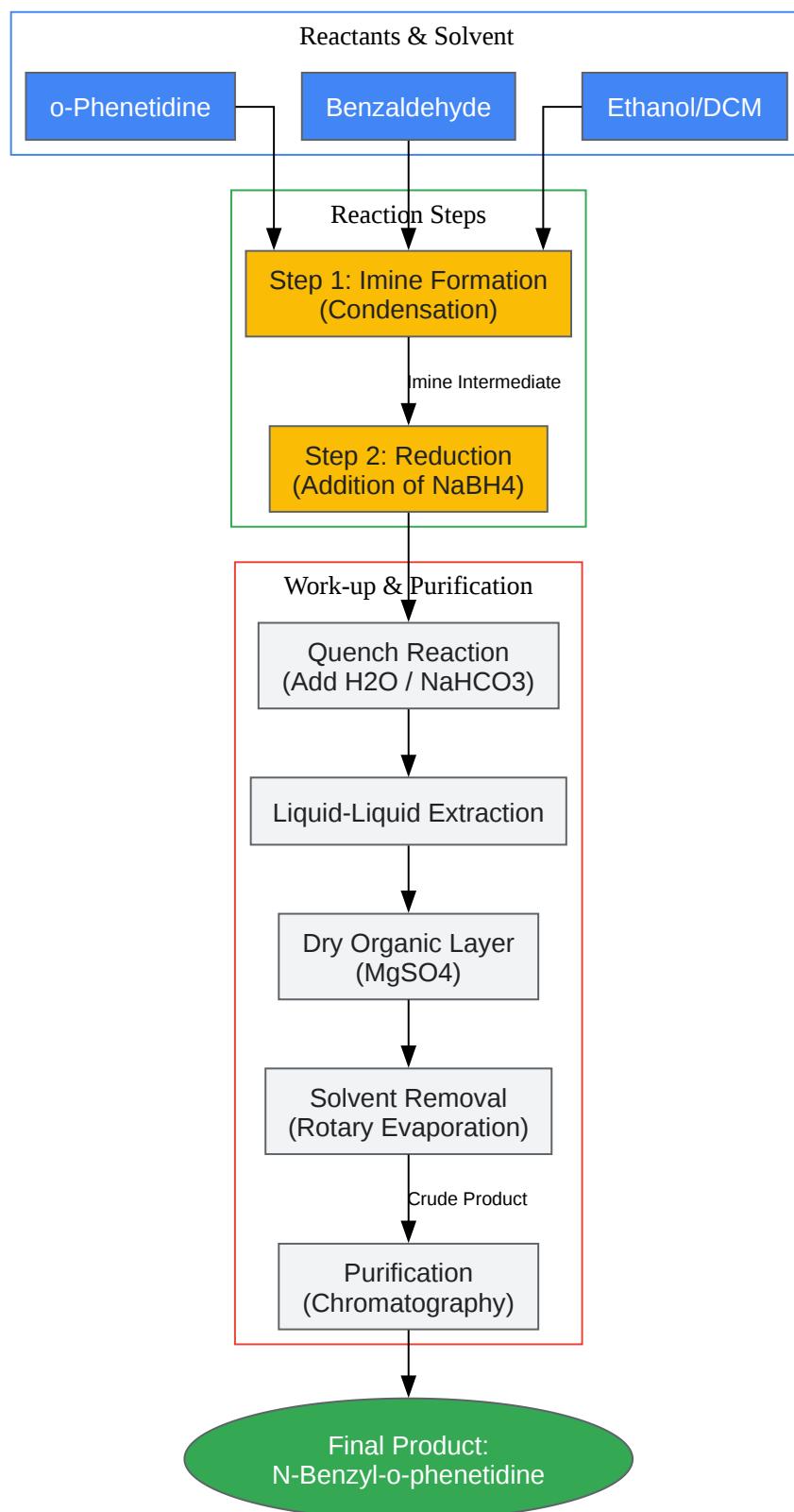
- **Imine Formation:**
 - In a round-bottom flask, dissolve o-phenetidine (1.0 eq) and benzaldehyde (1.0-1.1 eq) in a suitable solvent like anhydrous ethanol or DCM.
 - If needed, a catalytic amount of glacial acetic acid can be added to facilitate the condensation reaction.
 - Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can often be observed by a color change.[8]
- **Reduction:**

- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent, sodium borohydride (1.5 eq), in small portions. Sodium triacetoxyborohydride is a milder alternative that can be added at the beginning of the reaction.[8]
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

- Work-up and Purification:
 - Quench the reaction by slowly adding water or saturated sodium bicarbonate solution to decompose any excess reducing agent.
 - If an organic solvent like DCM was used, transfer the mixture to a separatory funnel. If ethanol was used, first remove the ethanol under reduced pressure using a rotary evaporator, then dissolve the residue in DCM and water.
 - Separate the organic layer. Extract the aqueous layer two more times with DCM.
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent using a rotary evaporator.
- Characterization:
 - The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
 - Confirm the structure and purity of the final product using NMR spectroscopy.[3]

Logical and Experimental Workflows

The synthesis of **N-Benzyl-o-phenetidine** follows a standard reductive amination workflow. This process is visualized in the diagram below.



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Caption: Workflow for the synthesis of **N-Benzyl-o-phenetidine** via reductive amination.

Biological Activity and Applications

As of this review, there is a notable absence of published research detailing the biological activity, signaling pathways, or specific pharmacological applications of **N-Benzyl-o-phenetidine**. Chemical suppliers classify it as a building block for organic synthesis.[\[3\]](#)[\[4\]](#)

While no specific studies exist for this compound, related N-benzyl and N-phenyl derivatives have been investigated for a wide range of biological activities, including antimitotic and leishmanicidal effects.[\[9\]](#)[\[10\]](#) For example, a structurally related benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown potential in treating cutaneous leishmaniasis by inducing apoptosis in the parasite.[\[9\]](#) Another compound, N-benzyl piperidin-4-one oxime, demonstrated significant antimitotic activity.[\[10\]](#) These studies suggest that the N-benzyl aniline scaffold present in **N-Benzyl-o-phenetidine** could be a starting point for designing novel therapeutic agents, though this remains speculative without direct experimental evidence.

Safety and Handling

N-Benzyl-o-phenetidine is classified as harmful and an irritant.[\[1\]](#)[\[3\]](#)

Table 2: GHS Hazard Information

Hazard Code	Description	Source
H302	Harmful if swallowed	[1]
H312	Harmful in contact with skin	[1]
H315	Causes skin irritation	[1] [11]
H319	Causes serious eye irritation	[1] [11]
H335	May cause respiratory irritation	[11]

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[\[11\]](#) Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[\[3\]](#)[\[11\]](#) In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[\[11\]](#)

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